N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid
CAS No.: 116817-26-6
Cat. No.: VC21053826
Molecular Formula: C21H23NO5S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116817-26-6 |
|---|---|
| Molecular Formula | C21H23NO5S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |
| Standard InChI | InChI=1S/C19H21NOS.C2H2O4/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19;3-1(4)2(5)6/h3-9,11,13-14,18H,10,12H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | NGBZDOTXQWKUDT-UHFFFAOYSA-N |
| SMILES | CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
| Canonical SMILES | CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Introduction
N,N-Dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine; oxalic acid is a complex organic compound that combines an amine functional group with a naphthalene and thiophene moiety. This compound is often studied in pharmaceutical and chemical research due to its structural complexity and potential biological activity. The oxalic acid component forms a salt with the primary amine, enhancing its solubility and stability in various applications.
Synthesis Pathways
The synthesis of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine involves multi-step organic reactions:
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Nucleophilic Substitution:
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Reacting 1-fluoronaphthalene with a thiophene derivative in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
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Solvents like dimethyl sulfoxide (DMSO) are used at elevated temperatures.
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Amine Functionalization:
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Introduction of the dimethylamino group via reductive amination or alkylation.
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Salt Formation:
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Crystallization with oxalic acid dihydrate under controlled conditions to form the oxalate salt.
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Applications in Pharmaceutical Research
This compound is primarily utilized as an impurity reference material in the synthesis of therapeutic agents, particularly antidepressants such as duloxetine derivatives . Its pharmacological relevance stems from its structural similarity to selective serotonin reuptake inhibitors (SSRIs), which modulate neurotransmitter systems in the brain.
Mechanism of Action:
The compound's derivatives interact with neurotransmitter systems, potentially acting as serotonin or norepinephrine modulators, contributing to their antidepressant effects.
Stability and Solubility:
The oxalate form ensures enhanced solubility and stability, critical for pharmaceutical applications.
Analytical Techniques for Characterization
To confirm the identity and purity of this compound, several analytical methods are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectroscopy provide detailed structural information.
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Mass Spectrometry (MS):
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Used to determine the molecular weight and fragmentation patterns.
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Chromatography:
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High-performance liquid chromatography (HPLC) for purity analysis.
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Crystallography:
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X-ray diffraction for determining the precise three-dimensional structure of the oxalate salt.
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